molecular formula C12H18N4O5 B12905953 1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

Cat. No.: B12905953
M. Wt: 298.30 g/mol
InChI Key: FRLFOQIGGOTYHP-VGOFMYFVSA-N
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Description

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a synthetic organic compound that features a hydrazinecarboxamide core with a hydroxyhexyl and a nitrofuran substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide typically involves the following steps:

    Formation of the Hydrazinecarboxamide Core: This can be achieved by reacting hydrazine with a suitable carboxylic acid derivative under controlled conditions.

    Introduction of the Hydroxyhexyl Group: The hydroxyhexyl group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Attachment of the Nitrofuran Group: The nitrofuran moiety can be attached through a condensation reaction with a nitrofuran aldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrofuran group can be reduced to an amine.

    Substitution: The hydrazinecarboxamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazinecarboxamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitrofuran group is known for its antimicrobial properties, which could contribute to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide: Similar structure with a shorter hydroxyalkyl chain.

    1-(2-Hydroxyhexyl)-2-((5-nitrothiophene-2-yl)methylene)hydrazinecarboxamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H18N4O5

Molecular Weight

298.30 g/mol

IUPAC Name

1-(2-hydroxyhexyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C12H18N4O5/c1-2-3-4-9(17)8-15(12(13)18)14-7-10-5-6-11(21-10)16(19)20/h5-7,9,17H,2-4,8H2,1H3,(H2,13,18)/b14-7+

InChI Key

FRLFOQIGGOTYHP-VGOFMYFVSA-N

Isomeric SMILES

CCCCC(CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-])O

Canonical SMILES

CCCCC(CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-])O

Origin of Product

United States

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